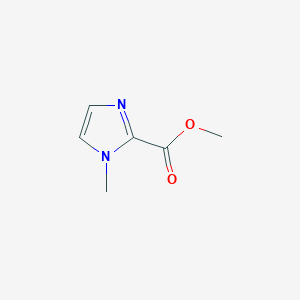

methyl 1-methyl-1H-imidazole-2-carboxylate

CAS No.: 62366-53-4

Cat. No.: VC2224446

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62366-53-4 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | methyl 1-methylimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 |

| Standard InChI Key | HEHAQSPPEDVSHC-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1C(=O)OC |

| Canonical SMILES | CN1C=CN=C1C(=O)OC |

Introduction

Chemical Properties

Physical Properties

Based on the structural characteristics and data from related compounds, the physical properties of methyl 1-methyl-1H-imidazole-2-carboxylate can be reasonably estimated. The compound is likely a white to off-white crystalline solid at room temperature, similar to its carboxylic acid counterpart . The melting point is expected to be lower than that of 1-methyl-1H-imidazole-2-carboxylic acid (104°C) due to the esterification, potentially in the range of 30-40°C, which would align with the melting point of the ethyl ester analog (29-31°C) .

Table 1 summarizes the estimated physical and chemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate:

Structural Characteristics and Electronic Properties

The planar imidazole ring in methyl 1-methyl-1H-imidazole-2-carboxylate contains two nitrogen atoms with different electronic characteristics. The N-1 position is methylated, making it less available for hydrogen bonding or deprotonation. The imidazole ring exhibits aromaticity, contributing to the stability of the compound. The methyl carboxylate group at the C-2 position introduces an electron-withdrawing effect that influences the electronic distribution within the molecule.

Stability and Reactivity

-

The ester group, which is susceptible to hydrolysis under acidic or basic conditions

-

The imidazole ring, which can participate in various reactions including nucleophilic substitutions, electrophilic substitutions, and coordination with metal ions

-

Potential thermal lability, as heating may lead to degradation or decomposition

Synthesis Methods

Laboratory Synthesis Routes

Several synthetic pathways can be employed to prepare methyl 1-methyl-1H-imidazole-2-carboxylate, drawing from established methods for similar compounds:

Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

The most direct approach involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid with methanol in the presence of an appropriate catalyst:

-

Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid

-

Activation of the carboxylic acid using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with methanol

-

Conversion to an acid chloride intermediate using thionyl chloride or oxalyl chloride, followed by reaction with methanol

This method is analogous to the esterification procedures documented for similar imidazole derivatives .

Oxidation-Esterification Sequence

An alternative route involves:

-

Oxidation of 1-methyl-2-imidazolecarboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid, using hydrogen peroxide in water as documented for the synthesis of the carboxylic acid

-

Subsequent esterification of the carboxylic acid with methanol using one of the methods described above

Direct Functionalization of 1-Methylimidazole

This approach entails:

-

Lithiation of 1-methylimidazole at the C-2 position using strong bases such as n-butyllithium

-

Reaction of the lithiated intermediate with carbon dioxide to introduce the carboxylate functionality

-

Esterification of the resulting carboxylic acid with methanol

Industrial Production Methods

For industrial-scale production of methyl 1-methyl-1H-imidazole-2-carboxylate, several optimizations would be necessary:

-

Continuous flow reactors to enhance reaction efficiency and control

-

Optimized reaction parameters (temperature, pressure, concentration) to maximize yield and minimize waste

-

Efficient purification protocols, potentially including crystallization, distillation, or chromatographic methods

-

Implementation of green chemistry principles to reduce environmental impact

Applications and Utilization

Research Applications

Methyl 1-methyl-1H-imidazole-2-carboxylate serves as a valuable research tool in various scientific disciplines:

-

As a versatile building block in organic synthesis for the construction of more complex molecules

-

In the preparation of imidazole-based ligands for coordination chemistry studies

-

As a model compound for investigating structure-activity relationships in imidazole derivatives

-

In the development of novel synthetic methodologies involving imidazole chemistry

Materials Science and Industrial Applications

Beyond medicinal chemistry, potential applications include:

-

As a component in specialty polymers, where the imidazole functionality can contribute to specific material properties

-

In the development of novel catalytic systems, particularly for organic transformations

-

As a precursor for materials with distinctive electronic or optical properties

-

In the preparation of coordination compounds with potential applications in sensors or molecular recognition

Comparative Analysis with Related Compounds

Comparison with 1-Methyl-1H-imidazole-2-carboxylic Acid

Table 2 presents a comparative analysis of methyl 1-methyl-1H-imidazole-2-carboxylate with related compounds:

The methyl ester differs from the carboxylic acid primarily in:

-

Increased lipophilicity, potentially enhancing membrane permeability

-

Reduced hydrogen-bonding capacity due to the loss of the carboxylic acid hydroxyl group

-

Potential to function as a prodrug, with the ester subject to hydrolysis in vivo to release the active carboxylic acid

-

Different solubility profile, with expected increased solubility in organic solvents and decreased water solubility compared to the acid form

Comparison with Ethyl 1-methyl-1H-imidazole-2-carboxylate

The methyl and ethyl esters share many similarities but differ in:

-

Molecular weight (140.14 g/mol vs. 154.17 g/mol for the ethyl ester)

-

Slightly different physical properties, with the ethyl ester having a documented melting point of 29-31°C

-

Marginally different lipophilicity, with the ethyl ester expected to be slightly more lipophilic due to the longer alkyl chain

-

Potentially different rates of hydrolysis, with the methyl ester generally being more readily hydrolyzed than the ethyl ester

Future Research Directions

Synthetic Methodology Development

Further research on methyl 1-methyl-1H-imidazole-2-carboxylate could focus on:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel functionalization strategies for the imidazole ring

-

Investigation of stereoselective transformations involving this compound

-

Application of flow chemistry techniques for optimized production

Biological Activity Exploration

Potential avenues for biological investigation include:

-

Comprehensive screening for antimicrobial, antifungal, and antiparasitic activities

-

Evaluation of potential anti-inflammatory properties

-

Assessment of enzyme inhibition profiles

-

Structure-activity relationship studies to identify optimal substitution patterns for specific biological targets

Materials Science Applications

Promising areas for materials science research include:

-

Development of novel coordination polymers using the imidazole functionality

-

Investigation of potential applications in functional materials such as sensors or catalysts

-

Exploration of the compound's utility in the preparation of specialty polymers with distinctive properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume